molecular formula C8H11NO3 B13037022 N-methyl-3-(3-furyl)alanine

N-methyl-3-(3-furyl)alanine

Cat. No.: B13037022
M. Wt: 169.18 g/mol
InChI Key: RWVKWSDYXPMACP-ZETCQYMHSA-N
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Description

N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid that features a furyl group attached to the alanine backbone. This compound is notable for its presence in certain cyclic peptides, such as rhizonin A, which is produced by the fungus Rhizopus microsporus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-furyl)alanine typically involves the use of orthogonally protected amino acids. One method includes the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines . Another approach involves the use of 1-propanephosphonic anhydride (T3P) to mediate the cyclization of linear tetrapeptides, which includes the incorporation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amino acid synthesis and peptide production can be applied. This includes the use of large-scale organic synthesis techniques and biotechnological methods involving microbial fermentation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(3-furyl)alanine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the furyl group or the amino acid backbone.

    Substitution: The furyl group can participate in substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts for cross-coupling reactions and 1-propanephosphonic anhydride (T3P) for cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can produce cyclic peptides containing this compound, such as endolides A and B .

Scientific Research Applications

N-methyl-3-(3-furyl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-(3-furyl)alanine involves its incorporation into peptides, where it can influence the peptide’s structure and biological activity. For example, in rhizonin A, the presence of this compound contributes to the peptide’s hepatotoxic effects by interacting with specific molecular targets and pathways in the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(3-furyl)alanine is unique due to its combination of a furyl group and N-methylation, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in exploring new therapeutic applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

RWVKWSDYXPMACP-ZETCQYMHSA-N

Isomeric SMILES

CN[C@@H](CC1=COC=C1)C(=O)O

Canonical SMILES

CNC(CC1=COC=C1)C(=O)O

Origin of Product

United States

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